Methyl 2-[1-(methoxyamino)cyclobutyl]acetate
Description
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is a synthetic organic compound featuring a cyclobutane ring substituted with a methoxyamino group (-ONHMe) and an acetoxy methyl ester moiety. The compound is catalogued under CAS numbers such as 2193068-00-5 and is commercially available from suppliers like Enamine Ltd and ChemSpecial Ltd .
Properties
IUPAC Name |
methyl 2-[1-(methoxyamino)cyclobutyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQGYTLDGLWJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate typically involves the reaction of cyclobutanone with methoxyamine hydrochloride to form the methoxyamino derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methoxyamino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(methoxyamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of cycloalkyl acetates with amino or substituted amino groups. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring Size | Key Features |
|---|---|---|---|---|---|
| Methyl 2-[1-(methoxyamino)cyclobutyl]acetate | C₈H₁₃NO₃ (inferred) | ~171.2 (calculated) | Methoxyamino, methyl ester | Cyclobutyl | Strain from 4-membered ring; polar O/N groups |
| Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl | C₁₁H₂₂ClNO₂ | 235.75 | Methylamino, ethyl ester | Cyclohexyl | HCl salt enhances solubility |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl | C₇H₁₄ClNO₂ | 187.65 | Aminomethyl, methyl ester | Cyclopropyl | High ring strain; hydrophilic |
| Methyl 2-(1-aminocyclohexyl)acetate | C₉H₁₇NO₂ | 171.24 | Amino, methyl ester | Cyclohexyl | Flexible ring; neutral pH in free base form |
Key Observations :
- Ring Strain : The cyclobutyl group introduces moderate strain compared to cyclopropane (higher strain) or cyclohexane (strain-free). This affects reactivity and stability .
- Substituent Effects: The methoxyamino group (-ONHMe) offers unique hydrogen-bonding capabilities and electronic effects compared to primary amines (e.g., aminomethyl) or secondary amines (e.g., methylamino). This may influence solubility and interaction with biological targets .
- Ester Group : Methyl esters generally exhibit lower hydrophilicity than ethyl esters, impacting membrane permeability and metabolic stability .
Research Findings and Gaps
- Ring Size Impact : Cyclopropane derivatives show higher reactivity but lower thermal stability, whereas cyclohexane analogs are more stable but less reactive. Cyclobutane occupies an intermediate position .
- Knowledge Gaps: Detailed pharmacokinetic data, toxicity profiles, and explicit synthetic protocols for the target compound are absent in the provided evidence.
Biological Activity
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN\O
- CAS Number : 2193068-00-5
The compound features a cyclobutyl ring substituted with a methoxyamino group and an acetate moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities, potentially acting against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
Antitumor Activity
Preliminary studies suggest that derivatives related to this compound show promise as antitumor agents. The structural similarities to known anticancer compounds indicate potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, such as dihydropteroate synthase, which is critical for folic acid synthesis in bacteria.
- Receptor Interaction : The methoxyamino group may facilitate binding to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced significant apoptosis in breast cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Control (DMSO) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.0 | Doxorubicin | 0.5 |
| HeLa | 7.5 | Cisplatin | 10 |
These findings highlight the potential of this compound as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
